molecular formula C19H18N2O4 B14169695 1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 6624-27-7

1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B14169695
CAS No.: 6624-27-7
M. Wt: 338.4 g/mol
InChI Key: FKECYHCOTMEUKR-UHFFFAOYSA-N
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Description

1-(2-Carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the tricyclic indole structure . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and rearrangement to form the indole core.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce substituents onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity and leading to various biological effects . The indole core allows for π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Indole-3-carboxylic acid: Shares the indole core but lacks the additional fused ring system.

    Indole-2-carboxylic acid: Similar structure with the carboxyl group at a different position.

    Indole-3-acetic acid: A plant hormone with a simpler structure.

Uniqueness: 1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structure allows for more complex interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6624-27-7

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C19H18N2O4/c22-18(23)12-7-2-1-6-11(12)16-17-13(9-15(21-16)19(24)25)10-5-3-4-8-14(10)20-17/h1-8,13,15-17,20-21H,9H2,(H,22,23)(H,24,25)

InChI Key

FKECYHCOTMEUKR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(NC1C(=O)O)C3=CC=CC=C3C(=O)O)NC4=CC=CC=C24

Origin of Product

United States

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